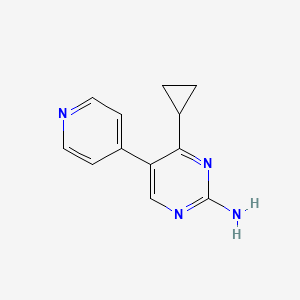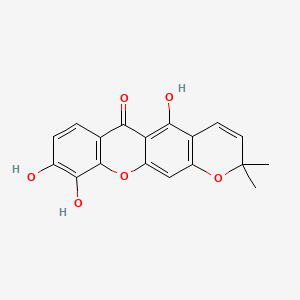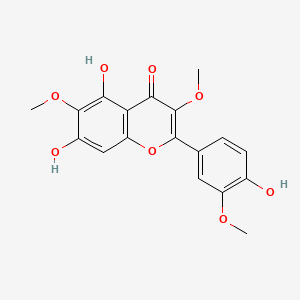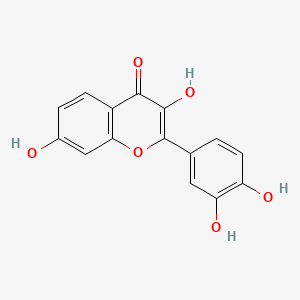
熊竹宁
描述
熊果素: (化学式:C17H14O6)是一种从丁香(Syzygium aromaticum)中分离出的黄酮类化合物。它因其潜在的治疗效果而受到研究,特别是在癌症研究领域。
作用机制
熊果素 发挥其作用的确切机制仍然是一个活跃的研究领域。它可能涉及与细胞内特定分子靶标和信号通路之间的相互作用。需要进一步的研究来完全阐明这些机制。
生化分析
Biochemical Properties
Kumatakenin plays a significant role in biochemical reactions, particularly in modulating oxidative stress and inflammation. It interacts with several enzymes and proteins, including enolase (Eno-3) and iron regulatory protein 1 (IRP1). Kumatakenin binds to Eno-3 via hydrogen bonding with amino acid residues Thr208, Val206, and Pro203 . This interaction helps regulate cellular iron levels and suppress ferroptosis, a type of programmed cell death .
Cellular Effects
Kumatakenin exhibits various effects on different cell types and cellular processes. In epithelial cells from colitis mice, kumatakenin inhibits ferroptosis by regulating the Eno3-IRP1 axis . Additionally, in bladder cancer cell lines, kumatakenin promotes apoptosis through the B-cell lymphoma 2/Bcl-2-associated X (Bcl-2/BAX) pathway and inhibits proliferation and migration via the glycogen synthase kinase 3 beta (GSK3β)/β-catenin pathway . These effects highlight kumatakenin’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, kumatakenin exerts its effects through various mechanisms. It binds to Eno-3, modulating the Eno3-IRP1 axis to reduce cellular iron levels and suppress ferroptosis . In bladder cancer cells, kumatakenin activates the Bcl-2/BAX pathway, promoting apoptosis, and inhibits the GSK3β/β-catenin pathway, reducing cell proliferation and migration . These interactions demonstrate kumatakenin’s ability to influence enzyme activity, gene expression, and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of kumatakenin have been observed to change over time. For instance, in colitis mouse models, different doses of kumatakenin significantly alleviated symptoms and suppressed intestinal inflammation . The compound’s stability and degradation over time, as well as its long-term effects on cellular function, are crucial for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of kumatakenin vary with different dosages in animal models. In colitis mice, varying doses of kumatakenin alleviated symptoms and suppressed intestinal inflammation
Metabolic Pathways
Kumatakenin is involved in several metabolic pathways, including those regulating oxidative stress and inflammation. It interacts with enzymes such as Eno-3 and IRP1, modulating cellular iron levels and suppressing ferroptosis . These interactions affect metabolic flux and metabolite levels, highlighting kumatakenin’s role in maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, kumatakenin is transported and distributed through interactions with various transporters and binding proteins. Its ability to bind to Eno-3 and modulate the Eno3-IRP1 axis plays a crucial role in its localization and accumulation within cells . Understanding these transport mechanisms is essential for optimizing kumatakenin’s therapeutic efficacy.
Subcellular Localization
Kumatakenin’s subcellular localization is influenced by its interactions with specific biomolecules and post-translational modifications. For example, its binding to Eno-3 directs it to specific cellular compartments, affecting its activity and function . These targeting signals and modifications are vital for kumatakenin’s role in cellular processes and therapeutic applications.
准备方法
获得熊果素 的合成路线涉及化学转化。虽然我没有关于工业生产方法的具体细节,但研究人员通常通过有机反应实现其合成。
化学反应分析
熊果素: 会经历各种反应,包括氧化、还原和取代。在这些反应中使用的常见试剂和条件取决于具体的反应环境,但它们通常涉及标准的有机化学技术。这些反应产生的主要产物包括具有修饰的官能团的熊果素 衍生物。
相似化合物的比较
虽然熊果素 本身具有独特性,但它与其他黄酮类化合物具有结构上的相似性。其特定的性质使其与同类化合物区分开来。
属性
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-11-7-12(19)14-13(8-11)23-16(17(22-2)15(14)20)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUTJQYZDYRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186645 | |
| Record name | Kumatakenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3301-49-3 | |
| Record name | Kumatakenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jaranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kumatakenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JARANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FAQ11412T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does kumatakenin exert its anti-inflammatory effects?
A1: While the exact mechanisms are still under investigation, studies suggest kumatakenin may inhibit the alternative activation of tumor-associated macrophages (TAMs) []. This is significant because M2-polarized TAMs contribute to tumor growth and progression by releasing immunosuppressive cytokines and pro-angiogenic factors. Kumatakenin was found to reduce the expression of M2 markers and cancer-promoting factors like IL-10, MMP-2/-9, and VEGF in macrophages stimulated by ovarian cancer cells [].
Q2: Can kumatakenin influence iron metabolism, and if so, how does this relate to its biological activity?
A2: Research indicates that kumatakenin can inhibit iron-dependent ferroptosis in epithelial cells from colitis mice []. It achieves this by regulating the Enolase 3 (Eno3) - Iron Regulatory Protein 1 (IRP1) axis, a key pathway involved in cellular iron homeostasis []. By increasing Eno3 expression, kumatakenin modulates IRP1 activity, leading to reduced cellular iron levels and subsequent suppression of ferroptosis []. This mechanism may contribute to its therapeutic potential in colitis by protecting against epithelial cell death.
Q3: Does kumatakenin interact with specific ion channels, and what are the implications of these interactions?
A3: Kumatakenin has been shown to exhibit a modest stimulatory effect on KCa1.1 channels, both in single myocytes and vascular rings []. This interaction, along with its spasmolytic properties in vascular rings, suggests a potential role in regulating vascular tone []. Further research is needed to fully elucidate the implications of this interaction for cardiovascular health.
Q4: What molecular targets of kumatakenin have been identified through network pharmacology studies, and what pathways are potentially involved in its anti-cancer effects?
A4: Network pharmacology studies suggest that kumatakenin may interact with key proteins involved in cancer signaling pathways, including AKT1, BCL2, and CDK6 [, ]. These proteins play crucial roles in cell survival, proliferation, and apoptosis. The pathways potentially modulated by kumatakenin include the estrogen signaling pathway, C-type lectin receptor signaling pathway, and the PI3K-Akt signaling pathway [, ], all of which are frequently dysregulated in cancer.
Q5: What is the molecular formula and weight of kumatakenin?
A5: Kumatakenin (5,4'-dihydroxy-3,7-dimethoxyflavone) has the molecular formula C17H14O6 and a molecular weight of 314.28 g/mol [, ].
Q6: Which spectroscopic techniques are commonly employed to identify and characterize kumatakenin?
A6: Researchers utilize various spectroscopic techniques for the structural elucidation of kumatakenin. These include ultraviolet (UV), infrared (IR), electron impact mass spectrometry (EIMS), and nuclear magnetic resonance (NMR) spectroscopy [, , ].
Q7: How is kumatakenin typically isolated and purified from plant sources?
A7: Kumatakenin is generally isolated from plant material using extraction techniques like maceration with solvents such as methanol or ethanol. Subsequent purification often involves various chromatographic methods, including column chromatography with silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) [, , , ].
Q8: What are the established analytical methods for quantifying kumatakenin in plant extracts or biological samples?
A8: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a sensitive and specific method for quantifying kumatakenin in biological samples [, ]. This technique allows for the separation, detection, and quantification of kumatakenin even in complex matrices.
Q9: What in vitro models have been used to study the anti-cancer effects of kumatakenin, and what are the key findings?
A9: In vitro studies using human ovarian cancer cell lines (SKOV3 and A2780) have demonstrated that kumatakenin exhibits significant cytotoxic activity []. Treatment with kumatakenin induced apoptosis in these cancer cells, evidenced by increased caspase-3, -8, and -9 activity [].
Q10: Has kumatakenin been tested in animal models of disease? If so, what were the outcomes?
A10: Yes, kumatakenin has shown promising results in a mouse model of colitis. Oral administration of kumatakenin significantly alleviated colitis symptoms, including weight loss, diarrhea, and rectal bleeding []. Additionally, kumatakenin supplementation suppressed intestinal inflammation in these mice [].
Q11: Have any clinical trials been conducted to evaluate the safety and efficacy of kumatakenin in humans?
A11: While kumatakenin shows potential in preclinical studies, no clinical trials have been conducted to date to evaluate its safety and efficacy in humans []. Further research is required to determine its suitability as a therapeutic agent for human diseases.
Q12: Is there any information available regarding the toxicity profile of kumatakenin?
A12: Currently, limited data is available on the specific toxicity profile of kumatakenin. While some studies suggest it may be well-tolerated in preclinical models at specific doses [], further research is crucial to comprehensively assess its safety profile, potential adverse effects, and long-term effects.
Q13: What are some potential future research directions for kumatakenin?
A13: Further research on kumatakenin could explore:
- Structure-activity relationships: Synthesizing and evaluating kumatakenin analogs to identify structural features crucial for its activity and potentially improve its potency or selectivity [, ].
- Pharmacokinetic and pharmacodynamic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its delivery and formulation [, ].
Q14: What are the potential applications of kumatakenin based on current research?
A14: Based on the available scientific evidence, kumatakenin holds potential for applications in the following areas:
- Anti-cancer agents: Its ability to induce apoptosis in cancer cells and modulate key cancer signaling pathways warrants further investigation for its potential use in cancer therapy [, , ].
- Anti-inflammatory drugs: Its observed effects on inflammatory pathways and suppression of inflammation in animal models suggest potential applications in treating inflammatory disorders like colitis [, ].
- Cardiovascular health: Its interaction with KCa1.1 channels and spasmolytic properties in vascular rings indicate a potential role in regulating blood pressure and vascular tone, requiring further investigation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


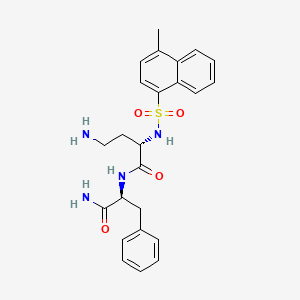

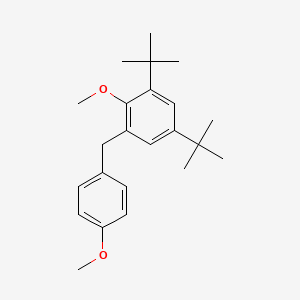
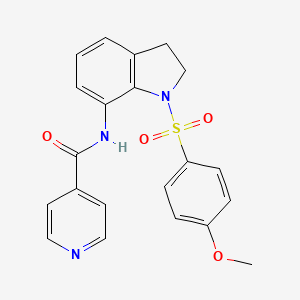
![N-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide](/img/structure/B1672719.png)

